

# Preventing batch-to-batch variability in budesonide formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pneumocort |           |
| Cat. No.:            | B1240389   | Get Quote |

# Technical Support Center: Budesonide Formulations

Welcome to the Technical Support Center for Budesonide Formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent batch-to-batch variability in their experiments.

# **Troubleshooting Guide**

This guide addresses specific issues you may encounter during the formulation of budesonide products, such as suspensions, nasal sprays, and dry powder inhalers (DPIs).

Issue 1: Inconsistent Drug Content Uniformity in Suspension Formulations

- Question: My budesonide suspension batches show significant variation in drug content uniformity. What are the potential causes and how can I troubleshoot this?
- Answer: Inconsistent drug content uniformity in suspensions is often linked to issues with particle size distribution, suspension stability, and the manufacturing process.
  - Potential Causes:
    - Particle Size Variability: Changes in the particle size distribution (PSD) of the budesonide active pharmaceutical ingredient (API) between batches can lead to non-

## Troubleshooting & Optimization





uniform distribution in the suspension. Larger particles may settle faster, leading to lower content uniformity.

- Inadequate Dispersion: Improper dispersion of the API during manufacturing can result in agglomerates, leading to localized areas of high and low drug concentration.
- Poor Suspension Stability: If the suspension is not physically stable, particles may sediment or cream over time, leading to inaccurate dosing.[1] The stability of a budesonide suspension can be influenced by the dispersion process itself.[2]
- Inappropriate Viscosity: The viscosity of the suspension plays a critical role in preventing particle settling. Batch-to-batch differences in viscosity can affect uniformity.
- Troubleshooting Steps:
  - Characterize API Particle Size: Ensure consistent particle size distribution of the incoming budesonide API for each batch using techniques like laser diffraction.
  - Optimize Dispersion Process: Evaluate and optimize the homogenization or high-shear mixing process. Factors to consider include mixing speed and time. A study on budesonide nasal suspension identified homogenization speed as a critical process variable impacting droplet size distribution.[3]
  - Evaluate Suspending Agents: The concentration and type of suspending agent (e.g., Avicel RC 591) are critical.[3] Ensure consistent sourcing and quality of these excipients.
  - Monitor Viscosity: Implement in-process controls to monitor the viscosity of the suspension for each batch.
  - Assess Suspension Stability: Conduct stability studies, including sedimentation rate analysis, to ensure the formulation remains uniform over its shelf life.

Issue 2: Variable Aerodynamic Performance of Dry Powder Inhaler (DPI) Formulations

 Question: I'm observing significant batch-to-batch variability in the Fine Particle Fraction (FPF) of my budesonide DPI. What factors should I investigate?



 Answer: The aerodynamic performance of a DPI, particularly the FPF, is a critical quality attribute (CQA) that can be influenced by multiple formulation and process parameters.
 Variability in FPF suggests inconsistencies in these factors.

#### Potential Causes:

- API Particle Size: The Mass Median Aerodynamic Diameter (MMAD) of the drug particles is crucial for lung deposition. Particles between 1 and 5 μm are generally required for maximum lung deposition.[4][5]
- Excipient Properties: For carrier-based formulations (e.g., with lactose), the particle size and surface properties of the carrier can significantly impact drug detachment and aerosolization.
- Drug-Carrier Interactions: The adhesive forces between budesonide and the carrier particles must be optimal. Too strong an interaction can prevent drug release during inhalation.
- Manufacturing Process: Blending time and intensity can affect the homogeneity of the powder mixture. Spray drying process parameters can also influence the properties of carrier-free DPI formulations.
- Moisture Content: High moisture content can increase interparticle cohesive forces, leading to poor flowability and aerosolization.

#### Troubleshooting Steps:

- Control API and Excipient PSD: Implement stringent particle size specifications for both budesonide and any carrier excipients.
- Optimize Blending Process: Validate the blending process to ensure a homogenous mixture without causing excessive particle attrition.
- Characterize Powder Flow: Use techniques like Carr's Index and Hausner Ratio to assess the flow properties of the powder blend from each batch.



- Control Moisture Content: Implement in-process controls for moisture content and ensure appropriate storage conditions for raw materials and the final product.
- Evaluate In Vitro Performance: Use tools like the Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI) to assess the aerodynamic particle size distribution for each batch.[7]

Issue 3: Inconsistent Droplet Size Distribution in Nasal Spray Formulations

- Question: My budesonide nasal spray batches are showing variable droplet size distribution.
   What could be causing this and how can I fix it?
- Answer: Droplet size distribution is a CQA for nasal sprays that affects the deposition pattern
  in the nasal cavity. Variability can impact both efficacy and safety.
  - Potential Causes:
    - Formulation Properties: Changes in viscosity and surface tension of the suspension can alter the atomization process.
    - Device Components: Variability in the nasal spray pump, including the actuator and nozzle design, can lead to inconsistent spray characteristics.[8]
    - API Particle Size: In a suspension-based nasal spray, the size of the suspended budesonide particles can influence the droplet size.[3]
    - Manufacturing Process: The homogenization speed and time used to prepare the suspension can impact the final particle size distribution within the formulation.[3][8]
  - Troubleshooting Steps:
    - Control Formulation Properties: Ensure consistent viscosity and surface tension of the suspension across batches.
    - Standardize Device Components: Work with the device manufacturer to ensure tight specifications for the nasal spray pumps to minimize variability.



- Monitor API Particle Size: Maintain a consistent particle size distribution of the budesonide API.
- Validate Manufacturing Process: Validate the homogenization process to ensure it consistently produces the desired particle size distribution within the suspension.
- Perform In Vitro Bioequivalence Studies: Conduct studies to compare spray pattern and plume geometry between batches.[9]

## Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor for a budesonide nasal suspension?

A1: Based on a Quality by Design (QbD) approach, the key CQAs for a budesonide nasal suspension include dissolution, and droplet size distribution (D50).[3] Other important parameters to monitor are assay, spray content uniformity, and stability.[8]

Q2: How can I ensure the stability of the budesonide API during formulation and storage?

A2: Budesonide is a glucocorticoid that can be susceptible to degradation. To ensure stability, consider the following:

- pH Control: The pH of aqueous formulations should be controlled to minimize degradation.
- Protection from Light: Store the API and final formulation protected from light.
- Temperature Control: Avoid exposure to high temperatures. One study on budesonide raw material for inhalation suspension noted instability at temperatures above 160°C during dry heat sterilization, which was mitigated by using a nitrogen atmosphere.[10]
- Use of Antioxidants: Depending on the formulation, the inclusion of antioxidants may be necessary to prevent oxidative degradation.
- Stability-Indicating Methods: Employ validated stability-indicating analytical methods, such
  as HPLC, to accurately quantify budesonide and detect any degradation products.[11][12]



Q3: What analytical methods are recommended for quantifying budesonide in different formulations?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of budesonide.[11][12][13] Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) can offer higher sensitivity and specificity, which is particularly useful for analyzing impurities and metabolites.[11][14] The choice of method will depend on the specific requirements of the analysis (e.g., routine QC vs. stability testing).

Q4: Can the physical form of the budesonide API affect formulation performance?

A4: Yes, the solid-state properties of the budesonide API are critical. Budesonide can exist in different polymorphic forms, and changes in the polymorphic form can affect its solubility, dissolution rate, and stability. It is crucial to ensure the sameness of the polymorphic form of the drug substance, often confirmed by X-ray diffraction.[15]

## **Data Presentation**

Table 1: Critical Parameters for Budesonide Nasal Spray Development

| Parameter Type       | Parameter                           | Influence on CQA                |
|----------------------|-------------------------------------|---------------------------------|
| Formulation Variable | Avicel RC 591 Concentration (%)     | Droplet Size Distribution (D50) |
| Formulation Variable | Budesonide Particle Size (D50) (μm) | Dissolution (%)                 |
| Process Variable     | Homogenization Speed (rpm)          | Droplet Size Distribution (D50) |
| Process Variable     | Homogenization Time (min)           | Droplet Size Distribution       |
| Device Variable      | Device Actuator                     | Droplet Size Distribution       |

Source: Adapted from studies on Quality by Design for nasal spray development.[3][8]

Table 2: Comparison of HPLC Methods for Budesonide Quantification



| Method              | Column         | Mobile Phase                                                | Detection<br>Wavelength<br>(nm) | Linearity<br>Range (µg/mL) |
|---------------------|----------------|-------------------------------------------------------------|---------------------------------|----------------------------|
| HPLC-UV<br>Method 1 | Kromasil C8    | Acetonitrile and<br>0.025 M<br>phosphate buffer<br>(pH 3.2) | 244                             | 1-50                       |
| HPLC-UV<br>Method 2 | μ-Bondapak C18 | Acetonitrile and phosphate buffer (55:45, pH 3.2)           | 244                             | 0.05-120                   |
| RP-HPLC             | -              | 0.1% formic acid<br>and methanol<br>(15:85 v/v)             | 244                             | 2-12                       |
| RP-HPLC             | RP C-18        | Methanol and<br>water (80:20 v/v)                           | 241                             | 0.1-40                     |

Source: Compiled from various analytical method development studies.[11][12][13]

# **Experimental Protocols**

Protocol 1: Stability-Indicating HPLC-UV Method for Budesonide

This protocol is based on a stability-indicating assay to separate budesonide from its degradation products.

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: Kromasil C8 (150 mm x 4.6 mm).[11]
- Mobile Phase: Isocratic mixture of acetonitrile and 0.025 M phosphate buffer (pH 3.2).[11]
- Flow Rate: 1.1 mL/min.[11]
- Detection: UV at 244 nm.[11]



#### • Procedure:

- Prepare standard solutions of budesonide in the mobile phase at known concentrations.
- Prepare sample solutions from the formulation, ensuring the final concentration is within the linear range of the method.
- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the peak areas and calculate the concentration of budesonide in the sample by comparing it to the standard curve.
- For stability testing, subject the formulation to stress conditions (e.g., acidic, basic, oxidative, and thermal degradation) and analyze the samples to ensure the method can separate the budesonide peak from any degradation product peaks.[11]

Protocol 2: In Vitro Deposition Study for Budesonide DPI using Andersen Cascade Impactor (ACI)

This protocol outlines the procedure for assessing the aerodynamic performance of a DPI formulation.

 Instrumentation: Andersen Cascade Impactor (ACI), vacuum pump, and a suitable HPLC system for drug quantification.

#### Procedure:

- Assemble the ACI according to the manufacturer's instructions.
- Place a new capsule of the budesonide DPI into the inhaler device.
- Connect the inhaler to the ACI mouthpiece and draw air through the system at a constant flow rate (e.g., 60 L/min) for a specified duration to simulate inhalation.
- Disassemble the ACI and carefully collect the drug deposited on each stage by rinsing with a suitable solvent (e.g., a mixture of acetonitrile and phosphate buffer).
- Quantify the amount of budesonide on each stage using a validated HPLC method.



 $\circ$  Calculate the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) from the deposition data. The FPF is typically the fraction of the emitted dose with an aerodynamic diameter of less than 5  $\mu$ m.

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for DPI formulation and quality control.





Click to download full resolution via product page

Caption: Troubleshooting logic for suspension content uniformity.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Influence of Physicochemical Properties of Budesonide Micro-Suspensions on Their Expected Lung Delivery Using a Vibrating Mesh Nebulizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Dispersion Process on Stability of Budesonide Suspension for Inhalati [cjph.com.cn]
- 3. Quality by design approach for development of suspension nasal spray products: a case study on budesonide nasal suspension PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Budesonide Loaded Biopolymer Based Dry Powder Inhaler: Optimization, In Vitro Deposition, and Cytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]







- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. jmpas.com [jmpas.com]
- 9. scispace.com [scispace.com]
- 10. CN108175763B Budesonide sterile raw material and preparation method of suspension for inhalation thereof Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Preventing batch-to-batch variability in budesonide formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240389#preventing-batch-to-batch-variability-in-budesonide-formulations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com